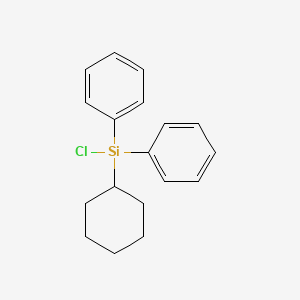

Chloro(cyclohexyl)diphenylsilane

Description

Properties

CAS No. |

76814-99-8 |

|---|---|

Molecular Formula |

C18H21ClSi |

Molecular Weight |

300.9 g/mol |

IUPAC Name |

chloro-cyclohexyl-diphenylsilane |

InChI |

InChI=1S/C18H21ClSi/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-2,4-7,10-13,18H,3,8-9,14-15H2 |

InChI Key |

QENQOLKEORNPJP-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Research Implications and Limitations

- Stereochemical Influence : highlights that cyclohexyl stereochemistry (R,R vs. S,S) can drastically alter biological activity in LIM kinase inhibitors, suggesting similar stereochemical sensitivity in silane applications .

- Safety Considerations : Chlorocyclohexane (a related compound) is classified as a flammable liquid with skin/eye irritation hazards (H226, H315), emphasizing the need for careful handling of chloro-silanes .

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing Chloro(cyclohexyl)diphenylsilane in a laboratory setting?

- Methodological Answer : Synthesis requires strict anhydrous conditions due to the compound’s sensitivity to hydrolysis. Use a Schlenk line or glovebox to handle air-sensitive reagents. Key steps include:

- Step 1 : Reacting cyclohexylmagnesium bromide with dichlorodiphenylsilane under inert atmosphere (argon/nitrogen) to substitute one chlorine atom with the cyclohexyl group .

- Step 2 : Monitor reaction progress via gas chromatography-mass spectrometry (GC-MS) to ensure intermediate purity.

- Step 3 : Purify via vacuum distillation (boiling point ~305°C) or recrystallization in non-polar solvents.

Q. How can researchers characterize the purity and structure of this compound?

- Analytical Workflow :

- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm substitution patterns and cyclohexyl group integration .

- FTIR Spectroscopy : Identify Si-Cl stretching bands (~480 cm) and absence of hydroxyl groups (to confirm anhydrous conditions) .

- Elemental Analysis : Validate %C, %H, and %Cl to ensure stoichiometric consistency.

Q. What safety protocols are essential for handling this compound?

- Risk Mitigation Strategies :

- Emergency Preparedness : Maintain calcium gluconate gel for HF-related burns (if using HF in parallel reactions) .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for this compound derivatives?

- Theoretical Framework :

- Employ Density Functional Theory (DFT) to model transition states during nucleophilic substitution (e.g., cyclohexyl group addition to dichlorodiphenylsilane). Focus on steric effects from bulky substituents .

- Validate computational results with experimental kinetic data (e.g., Arrhenius plots for hydrolysis rates) .

Q. What experimental designs are suitable for studying the hydrolytic stability of this compound?

- Design Template :

- Variables : pH (1–14), temperature (25–80°C), and solvent polarity (water, THF, hexane).

- Control Groups : Compare hydrolysis rates with analogous compounds (e.g., dichlorodiphenylsilane) to assess cyclohexyl group stabilization effects .

- Data Collection : Use HPLC to quantify residual silane and pH meters to track HCl liberation .

Q. How can researchers resolve contradictions in catalytic activity data involving this compound?

- Root-Cause Analysis :

- Hypothesis 1 : Contaminants (e.g., trace metals) may alter catalytic behavior. Validate via ICP-MS .

- Hypothesis 2 : Steric effects from the cyclohexyl group may reduce substrate accessibility. Test with smaller substrates (e.g., methanol vs. tert-butanol) .

Q. What are the best practices for integrating this compound into polymer matrices for material science applications?

- Synthesis Protocol :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.